![molecular formula C12H9N3O2S2 B2780591 7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111160-56-5](/img/structure/B2780591.png)
7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
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Overview
Description
7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiazoloquinazolines, which have been reported to exhibit diverse biological activities.
Scientific Research Applications
- Findings :
- Application : While not directly studied for PARP inhibition, the compound’s structure suggests potential as a PARP inhibitor. Further investigations are warranted to explore this application .
- Application : Synthesis and evaluation of derivatives could reveal antibacterial or antifungal properties. However, specific studies on this compound are limited .
- Application : Similar compounds have demonstrated antioxidant activity. Further exploration of this compound’s antioxidant potential could be valuable .
- Application : Given the compound’s structure, it might exhibit anti-inflammatory effects. In vitro and in vivo studies are needed to confirm this .
- Application : Researchers could explore its potential as a lead compound for designing novel anticancer agents. Structural modifications and biological assays are essential for validation .
MALT1 Protease Inhibition for B Cell Lymphoma Treatment
PARP Inhibition in Oncology
Antimicrobial Properties
Antioxidant Potential
Anti-Inflammatory Effects
Cancer Drug Development
Mechanism of Action
Target of Action
The primary target of 7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is the MALT1 protease . MALT1 is a key regulator of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a central role in the immune system, regulating the activation, proliferation, and development of lymphocytes .
Mode of Action
The compound interacts with its target, the MALT1 protease, by binding to its active site . This interaction inhibits the protease’s activity, thereby disrupting the NF-κB signaling pathway . The compound’s binding affinity and stability in the active site of MALT1 are higher than those of the reference compound 26 .
Biochemical Pathways
The inhibition of MALT1 protease disrupts the NF-κB signaling pathway . This pathway plays a crucial role in the immune system, regulating the activation, proliferation, and development of lymphocytes . Therefore, the compound’s action can have significant downstream effects on immune responses.
Pharmacokinetics
Two compounds, t1 and t2, derived from the same class of compounds, have been reported to have very good admet properties
Result of Action
The primary result of the compound’s action is the inhibition of the MALT1 protease, leading to disruption of the NF-κB signaling pathway . This can potentially affect the activation, proliferation, and development of lymphocytes, impacting immune responses . The compound’s action could be particularly relevant in the context of diseases like B cell lymphoma, where the uncontrolled multiplication of B cells is a key characteristic .
properties
IUPAC Name |
7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S2/c1-5-2-3-7-6(4-5)11(17)14-10-8(9(13)16)19-12(18)15(7)10/h2-4H,1H3,(H2,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQWZISBZFSHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)N)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide |
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